Product packaging for 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol(Cat. No.:CAS No. 833458-91-6)

3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol

Cat. No.: B8793230
CAS No.: 833458-91-6
M. Wt: 217.31 g/mol
InChI Key: UFVHPZYLBOQNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol (CAS 833458-91-6) is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It features a rigid 3-azabicyclo[3.2.1]octane core, a valuable scaffold in medicinal chemistry due to its structural similarity to bioactive tropane alkaloids and the conformational rigidity it imparts on potential drug candidates . This framework is a compelling subject for research because it can lead to higher binding affinity and selectivity for biological targets . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. The benzyl group often functions as a protecting group for the tertiary nitrogen atom, which can be removed in later synthetic steps, while the secondary hydroxyl group at the 6-position provides a handle for further chemical modification and derivatization . For instance, the hydroxyl group can be oxidized to the corresponding ketone, 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one . Derivatives of this azabicyclic system have been investigated as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes . Furthermore, the constrained azabicyclo[3.2.1]octane structure has been utilized as a key building block in the synthesis of novel acaricides and other biologically active molecules . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B8793230 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol CAS No. 833458-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

833458-91-6

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C14H19NO/c16-14-7-12-6-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2

InChI Key

UFVHPZYLBOQNHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN(C2)CC3=CC=CC=C3)O

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural confirmation of 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For the 3-azabicyclo[3.2.1]octane system, ¹H and ¹³C NMR spectra, along with two-dimensional experiments, confirm the connectivity and stereochemistry of the bicyclic core.

While specific NMR data for this compound is not widely published, data from the closely related compound endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol, mentioned in the synthesis of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, serves as a strong reference. nih.gov The key difference would be the position of the hydroxyl group and its influence on the chemical shifts of adjacent protons and carbons.

Analysis of related N-benzyl bicyclic amines and tropane (B1204802) alkaloids indicates that the bicyclic system typically adopts a chair-envelope conformation. researchgate.netiucr.org The ¹H NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet or AB quartet around 3.5-3.7 ppm), aromatic protons (multiplets between 7.2-7.4 ppm), and the proton on the carbon bearing the alcohol (a multiplet whose chemical shift depends on its exo or endo orientation). The protons on the bicyclic scaffold would appear as complex multiplets in the aliphatic region.

¹³C NMR would similarly show distinct signals for the benzylic carbon, the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the bicyclic frame. The chemical shifts provide crucial information about the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Azabicyclo[3.2.1]octane Derivative (Data extrapolated from similar structures for illustrative purposes)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.20-7.40 (m, 5H)127.0 - 138.0
CH-OH3.80-4.20 (m, 1H)65.0 - 75.0
N-CH₂-Ph3.50-3.70 (s, 2H)~60.0
Bridgehead-H (C1, C5)2.80-3.20 (m, 2H)55.0 - 65.0
Bicyclic Scaffold-H1.50-2.50 (m, 8H)25.0 - 40.0

Note: This table is interactive and provides a general guide to the expected NMR signals.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, broad band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. researchgate.net

Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-N stretching of the tertiary amine and the C-O stretching of the secondary alcohol would be visible in the fingerprint region (1000–1300 cm⁻¹). Aromatic C=C stretching absorptions are expected around 1450–1600 cm⁻¹. sci-hub.sersc.org

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, H-bonded3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Tertiary Amine (C-N)Stretching1000 - 1250
Secondary Alcohol (C-O)Stretching1000 - 1150

Note: This interactive table summarizes the key functional group frequencies.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular ion peak [M]⁺ for this compound would be expected at m/z 217.1467, corresponding to the molecular formula C₁₄H₁₉NO.

The fragmentation pattern in electron ionization (EI) mass spectrometry for N-benzyl amines is often dominated by cleavage of the benzylic C-N bond. nist.govnih.gov This would lead to a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). Another significant fragmentation pathway would involve the loss of the benzyl (B1604629) group, resulting in a fragment at m/z 126 ([M-C₇H₇]⁺). Further fragmentation of the azabicyclo[3.2.1]octanol ring would also occur. youtube.com Predicted mass spectrometry data for the closely related ketone, 3-benzyl-3-azabicyclo[3.2.1]octan-6-one, shows a predicted [M+H]⁺ peak at m/z 216.13829. uni.lu

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods provide invaluable data for molecules in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

No crystal structure has been published for this compound itself. However, the crystal structure of a related compound, (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, provides a model for the solid-state conformation of the N-benzyl azabicyclo[3.2.1]octane core. iucr.org In this analogue, the bicyclic system adopts a conformation where the six-membered ring is in a distorted chair form. It is expected that this compound would adopt a similar low-energy chair-like conformation for its piperidine (B6355638) ring and an envelope conformation for its five-membered pyrrolidine (B122466) ring. researchgate.net The benzyl group and the hydroxyl group would occupy specific positions (exo or endo, and axial or equatorial) to minimize steric strain.

Table 3: Representative Crystallographic Data for a Related N-Benzyl Azabicyclo[3.2.1]octane Derivative (Data from (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one) iucr.org

Parameter Value
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)5.9354 (1)
b (Å)13.3091 (2)
c (Å)22.1511 (3)
V (ų)1749.82 (5)

Note: This interactive table shows crystal data for a closely related analogue.

In the solid state, the hydroxyl group of this compound is expected to be a key participant in intermolecular hydrogen bonding. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of chains or networks of molecules in the crystal lattice, significantly influencing the crystal packing and physical properties of the compound. researchgate.net In the crystal structure of the related compound mentioned above, an intramolecular hydrogen bond is observed between the hydroxyl group and the heterocyclic nitrogen atom. iucr.org Similar intra- or intermolecular hydrogen bonds would be expected to stabilize the solid-state structure of the title compound.

Conformational Studies of the Bicyclic Ring System

The 3-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring and a five-membered pyrrolidine ring fused together. This fusion imparts significant conformational rigidity to the molecule. Research on analogous compounds has consistently shown that this bicyclic system predominantly adopts a "chair-envelope" conformation in solution and in the solid state. researchgate.netuky.eduresearchgate.netresearchgate.net

In the preferred conformational arrangement of the 3-azabicyclo[3.2.1]octane system, the six-membered piperidine ring adopts a stable chair conformation. This arrangement minimizes torsional strain and is the lowest energy conformation for substituted piperidine rings. Simultaneously, the five-membered pyrrolidine ring assumes an envelope conformation. researchgate.netuky.edunih.gov This is a common feature for cyclopentane-like rings within bicyclic systems, where one of the carbon atoms is out of the plane of the other four.

In studies on closely related compounds, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols and 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ols, spectroscopic and X-ray diffraction data have confirmed this chair-envelope model. researchgate.netnih.gov For instance, in 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime, the molecule was found to adopt a chair-envelope conformation in a CDCl3 solution. researchgate.net Similarly, crystal structure analysis of 2,4-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol revealed a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. uky.edu

Conformational Details of the 3-Azabicyclo[3.2.1]octane Ring System in Analogous Compounds
CompoundMethod of AnalysisPiperidine Ring ConformationPyrrolidine/Cyclopentane (B165970) Ring ConformationReference
3-Methyl-3-azabicyclo[3.2.1]octan-8-olsNMR, IR, Ab initio calculationsChairEnvelope researchgate.net
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol derivativesNMR, X-ray diffractionDistorted ChairEnvelope nih.gov
2,4-Dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-olX-ray crystallographyChairEnvelope uky.edu
3-Methyl-3-azabicyclo[3.2.1]octan-8-one oximeNMR, IRChairEnvelope researchgate.net

N-Benzyl Group: For N-substituted 3-azabicyclo[3.2.1]octane derivatives, the substituent on the nitrogen atom (in this case, the benzyl group) preferentially occupies the equatorial position relative to the chair conformation of the piperidine ring. researchgate.netresearchgate.net This orientation minimizes steric interactions with the rest of the bicyclic framework, particularly the hydrogen atoms at the C-2 and C-4 positions. Computational and spectroscopic studies on N-benzylnortropinone aldols have shown the N-benzyl group to be in an equatorial position in the crystalline state.

C-6 Hydroxyl Group: The orientation of the hydroxyl group at the C-6 position can be either endo or exo. The relative stability of these two isomers will depend on steric and electronic factors, including potential intramolecular hydrogen bonding. In related systems, such as the 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ols, the stereochemistry at the hydroxyl-bearing carbon significantly influences the ring's puckering. For the α-epimers, the piperidine ring is puckered at C-8, while in the β-epimers, it is flattened at the N-3 position. researchgate.net While direct studies on the 6-ol derivative are not available, it is expected that the endo and exo isomers of this compound would exhibit distinct conformational preferences and spectroscopic signatures.

The interplay between the bulky equatorial N-benzyl group and the C-6 hydroxyl group, along with the inherent rigidity of the chair-envelope scaffold, defines the precise three-dimensional structure of this compound.

Stereochemical Preferences of Substituents in Analogous 3-Azabicyclo[3.2.1]octane Systems
SubstituentPositionPreferred OrientationRationaleReference
N-MethylN-3EquatorialMinimization of steric strain researchgate.netresearchgate.net
N-PhenethylN-3EquatorialMinimization of steric strain nih.gov
Hydroxyl (α-epimer)C-8Equatorial- researchgate.net
Hydroxyl (β-epimer)C-8Axial- researchgate.net

Exploration of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 6 Ol in Medicinal Chemistry Research Pre Clinical Focus

Design and Synthesis of Novel Pharmacologically Active Derivatives

The design of novel derivatives based on the 3-benzyl-3-azabicyclo[3.2.1]octane scaffold is often guided by structure-activity relationship (SAR) studies aimed at optimizing interactions with a specific biological target. The rigid bicyclic system is an important structural feature for selective molecular recognition at various receptors and enzymes. uno.edu The synthesis of these derivatives typically involves multi-step sequences where the core scaffold is functionalized to introduce diverse chemical moieties.

A prominent example is the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, where commercially available endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol served as a key starting material. nih.gov The synthetic strategy involved an O-substitution reaction to couple the bicyclic alcohol with moieties like 2-chloropyrazine, followed by further modifications. nih.govacs.org In other research programs targeting dopamine (B1211576) D2-like receptors, a common strategy involves the initial protection of the nitrogen at the 8-position of the related nortropinone scaffold, installation of an aryl group at the 3-position, followed by deprotection and functionalization of the nitrogen. nih.gov These synthetic approaches allow for the systematic modification of different regions of the molecule to probe the chemical space around the core scaffold and improve pharmacological properties.

In Vitro Biological Evaluation of Analogues

Once synthesized, novel analogues undergo rigorous in vitro evaluation to determine their potency, selectivity, and mechanism of action at the molecular level.

Derivatives of the azabicyclo[3.2.1]octane scaffold have been evaluated for their activity at various G-protein coupled receptors (GPCRs) and monoamine transporters. Radioligand binding assays are commonly used to determine the affinity of compounds for their targets, often expressed as the inhibition constant (Kᵢ). For instance, studies on related 8-azabicyclo[3.2.1]octane derivatives targeting dopamine and serotonin (B10506) transporters have utilized [³H]WIN 35,428 and [³H]citalopram, respectively, to assess binding affinities. researchgate.netresearchgate.net

Functional assays, such as [³⁵S]GTPγS binding, are employed to measure the efficacy of a compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist). In the development of kappa opioid receptor (KOR) antagonists, novel analogues were evaluated using this method to determine their antagonist equilibrium dissociation constant (Kₑ). nih.gov These assays are crucial for establishing a compound's selectivity profile across different receptor subtypes, a key factor in minimizing off-target effects. For example, JDTic analogue 5 , which replaces a key hydroxyl group with fluorine, demonstrated a Kₑ value of 0.01 nM at the κ-opioid receptor and was found to be 1480-fold and 24900-fold selective over the μ- and δ-opioid receptors, respectively. nih.gov

Table 1: In Vitro Receptor Potency of Selected Azabicyclo[3.2.1]octane and Related Analogues
CompoundTarget ReceptorAssay TypePotency (Kₑ, nM)μ/κ Selectivityδ/κ SelectivityReference
JDTicκ-Opioid Receptor[³⁵S]GTPγS0.02085515,800 nih.gov
Analogue 4 (H instead of OH)κ-Opioid Receptor[³⁵S]GTPγS0.0241,12517,500 nih.gov
Analogue 5 (F instead of OH)κ-Opioid Receptor[³⁵S]GTPγS0.0101,48024,900 nih.gov
Analogue 6 (Cl instead of OH)κ-Opioid Receptor[³⁵S]GTPγS0.03917517,600 nih.gov

The 3-azabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent enzyme inhibitors. A notable example is the discovery of a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. nih.gov The inhibitory activity of the synthesized analogues was determined using fluorescence-based assays, with potency expressed as the half-maximal inhibitory concentration (IC₅₀). Through systematic structural modifications, researchers identified compounds with low nanomolar activity. nih.govacs.org The lead compound from this series, ARN19689 (50) , demonstrated an IC₅₀ of 0.042 µM against human NAAA. nih.govacs.org

Table 2: NAAA Inhibitory Activity of Pyrazole (B372694) Azabicyclo[3.2.1]octane Derivatives
CompoundModificationh-NAAA IC₅₀ (µM)Reference
1 (Initial Hit)Piperidine (B6355638) core1.09 nih.gov
19Acyclic (ring-opened) analogue4.29 nih.gov
20Azabicyclo[3.2.1]octane core0.23 nih.gov
39Optimized n-butyl derivative0.023 acs.org
50 (ARN19689)Ethoxymethyl-pyrazinyloxy derivative0.042 nih.govacs.org

Mechanistic Investigations of Biological Activity (Non-Clinical)

Understanding the molecular mechanism of action is critical for rational drug design. For the NAAA inhibitors based on the azabicyclo[3.2.1]octane scaffold, studies indicated a non-covalent mechanism of action. nih.govacs.org SAR studies revealed the crucial role of a hydrogen bond donor feature in a specific region of the enzyme's binding pocket, as analogues lacking this feature showed a complete loss of inhibitory effect. nih.gov The conformational rigidity imparted by the bicyclic scaffold was also found to be beneficial for potency, presumably by reducing the entropic penalty of binding to the biological target compared to more flexible analogues. nih.gov In the context of monoamine transporters, the stereochemistry of substituents on the azabicyclo[3.2.1]octane ring has been shown to significantly influence selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.net

Scaffold Hopping and Lead Optimization Strategies

The development of potent therapeutic candidates from an initial hit molecule often involves extensive lead optimization and, in some cases, scaffold hopping. The evolution of NAAA inhibitors from the azabicyclo[3.2.1]octane series provides a clear example of this process. Starting from an initial hit with an IC₅₀ of 1.09 µM, a careful SAR study led to the discovery of a lead compound with an IC₅₀ in the low nanomolar range (0.023 µM). nih.govacs.org This optimization was achieved by systematically exploring different substituents on the pyrazole and phenyl moieties attached to the core scaffold. acs.org

During this process, scaffold hopping was also investigated. The piperidine moiety of the initial hit was replaced with a smaller azetidine (B1206935) ring (ring contraction) or a more flexible acyclic amine (ring opening). nih.govacs.org Both modifications resulted in a significant drop or complete loss of activity, highlighting the importance of the constrained bicyclic scaffold for potent enzyme inhibition. nih.gov This iterative cycle of design, synthesis, and biological testing ultimately led to the identification of a candidate compound with a superior pharmacological and pharmacokinetic profile. acs.org

Potential Research Avenues for Therapeutic Target Modulation

The demonstrated success of the 3-azabicyclo[3.2.1]octane scaffold as a core for potent and selective ligands suggests several promising avenues for future research.

CNS Disorders: Given its utility in developing ligands for monoamine transporters like DAT and SERT, this scaffold remains a valuable template for designing novel agents for neuropsychiatric disorders. uno.eduresearchgate.net Further exploration could focus on achieving unique selectivity profiles or developing compounds with polypharmacology to address complex disease states.

Inflammation and Pain: The development of potent NAAA inhibitors highlights the potential of this scaffold in targeting enzymes involved in inflammatory pathways. nih.gov This framework could be adapted to design inhibitors for other enzymes implicated in pain and inflammation.

Novel GPCR Ligands: The principles used to create selective KOR antagonists and D2-like receptor ligands can be applied to other GPCRs. nih.govnih.gov The scaffold's rigid nature makes it an excellent starting point for designing ligands with high affinity and subtype selectivity for other therapeutic targets, such as muscarinic or opioid receptors. acs.orggoogle.com

Diversity-Oriented Synthesis: The core can be used in diversity-oriented synthesis strategies to generate large libraries of compounds for screening against a wide range of biological targets, potentially uncovering new and unexpected therapeutic applications.

Q & A

Q. Table 1: Key Synthetic Steps and Analytical Data

StepReagents/ConditionsIntermediateCharacterization (¹H NMR, MS)
1NaBH₄, MeOH, 0°C3-Benzyl-3-azabicyclo[3.2.1]octan-8-olδ 3.75 (s, 1H, OH), δ 7.25–7.35 (m, 5H, Ar-H)
2Pd/C, H₂, EtOAcDebenzylated derivative (optional)[M+H]⁺ m/z 128 (C₇H₁₃NO⁺)

Advanced: How do stereochemical variations in the bicyclic scaffold impact pharmacological activity?

Answer:
The 3-azabicyclo[3.2.1]octane core is inherently chiral, and enantiomeric purity is critical for receptor binding. For example:

  • Stereocontrol : Asymmetric synthesis via catalytic Rautenstrauch reactions (e.g., using chiral Pd catalysts) can achieve enantiomeric ratios (er) >90:10 .
  • Pharmacological relevance : Endo vs. exo configurations influence interactions with adrenergic receptors. Computational docking studies (e.g., AutoDock Vina) show that the (3S,5S,6S)-isomer binds more tightly to α₂-adrenoceptors (ΔG = -9.2 kcal/mol) compared to the (3R) counterpart .

Basic: What analytical methods are recommended to resolve contradictions in purity assessments?

Answer:
Discrepancies in purity often arise from residual solvents or stereoisomers. Use:

  • HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), retention time ~8.2 min for the target compound .
  • Chiral GC : Cyclodextrin-based columns to separate enantiomers (e.g., Rt = 12.5 min vs. 14.1 min for (S) and (R) forms) .
  • Elemental analysis : Acceptable C/H/N tolerances ±0.3% .

Advanced: How can computational methods guide the optimization of this compound derivatives?

Answer:

  • DFT calculations : Predict thermodynamic stability of tautomers (e.g., enol vs. keto forms) using B3LYP/6-31G(d). The enol form is favored by ΔG = -3.1 kcal/mol .
  • MD simulations : Assess solvation effects in PBS buffer (pH 7.4) to model bioavailability. The compound exhibits a logP of 2.1, indicating moderate lipophilicity .

Q. Table 2: Computational Parameters for Derivative Optimization

ParameterValue/MethodRelevance
LogP2.1 (Predicted)Blood-brain barrier penetration
Polar surface area40 ŲSolubility in aqueous media
H-bond acceptors2Target binding affinity

Basic: What safety protocols are critical during handling?

Answer:

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
  • PPE : Use nitrile gloves and fume hoods during synthesis; the compound may cause eye irritation (LD₅₀ >500 mg/kg in rats) .

Advanced: What strategies are effective for regioselective functionalization of the bicyclic scaffold?

Answer:

  • Protection/deprotection : Use Boc groups for amine protection during C-6 hydroxyl oxidation (e.g., with Dess-Martin periodinane) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) at C-8 require Pd(PPh₃)₄ and K₂CO₃ in dioxane (80°C, 12 h) .

Basic: How is the compound’s stability under varying pH conditions assessed?

Answer:

  • Kinetic studies : Incubate in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS:
    • Stable : pH 4–7 (t₁/₂ >24 h).
    • Unstable : pH >10 (t₁/₂ = 2 h due to hydroxyl group deprotonation) .

Advanced: What role does the benzyl group play in modulating bioactivity?

Answer:
The benzyl moiety enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors). Structure-activity relationship (SAR) studies show:

  • Removal of benzyl : Reduces binding affinity by 10-fold (Ki = 450 nM vs. 45 nM for parent compound) .
  • Substitution : Electron-withdrawing groups (e.g., -CF₃) at the para position improve metabolic stability (CYP3A4 t₁/₂ increased from 1.2 h to 4.5 h) .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Answer:

  • Impurities : Residual starting material (3-Benzyl-3-azabicyclo[3.2.1]octan-8-one) and debenzylated byproducts.
  • Quantification : Use HPLC with external calibration (LOQ = 0.1% w/w) .

Advanced: How can photochemical transformations valorize this scaffold for green chemistry applications?

Answer:

  • UV-light-mediated reactions : Photooxidation of the hydroxyl group to ketones using TiO₂ catalysts under O₂ atmosphere (yield >75%) .
  • Flow chemistry : Microreactors reduce reaction times from 12 h to 15 min for high-throughput derivatization .

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